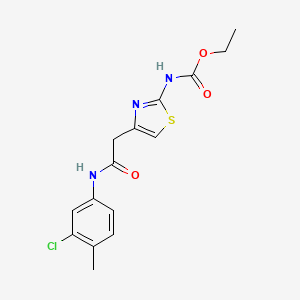

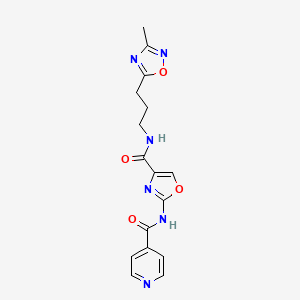

N-(4-fluorophenyl)-2-(4-phenylpiperazin-1-yl)acetamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N-(4-fluorophenyl)-2-(4-phenylpiperazin-1-yl)acetamide, also known as 4'-F-PhP, is a synthetic compound that belongs to the class of piperazine derivatives. It was first synthesized in 2013 and has since then gained popularity in the scientific community due to its potential applications in various fields.

Applications De Recherche Scientifique

Radioligand Development for PET Imaging

One of the notable applications of derivatives similar to N-(4-fluorophenyl)-2-(4-phenylpiperazin-1-yl)acetamide is in the development of radioligands for positron emission tomography (PET) imaging. For instance, [18F]DPA-714 is a radioligand that has been synthesized for imaging the translocator protein (18 kDa) in neuroinflammation models and possibly in humans. This work showcases the compound's utility in synthesizing radioligands that help in the diagnosis and study of diseases through non-invasive imaging techniques (Dollé et al., 2008).

Antioxidant, Analgesic, and Anti-inflammatory Activities

Another research application is the investigation of antioxidant, analgesic, and anti-inflammatory activities. A study synthesized a derivative of N-(4-fluorophenyl)-2-(4-phenylpiperazin-1-yl)acetamide and evaluated its biological activities, demonstrating its potential in these therapeutic areas. This research contributes to the understanding of how structural modifications can impact the biological activities of such compounds (Nayak et al., 2014).

Antimicrobial and Anticholinesterase Activities

Compounds structurally related to N-(4-fluorophenyl)-2-(4-phenylpiperazin-1-yl)acetamide have been synthesized and evaluated for their antimicrobial and anticholinesterase activities. Although some derivatives showed weak acetylcholinesterase inhibitory activities, significant antifungal activity was observed, especially against Candida parapsilosis, suggesting potential applications in treating fungal infections and studying enzyme inhibition mechanisms (Yurttaş et al., 2015).

Antibacterial Evaluation

Further extending its range of applications, derivatives of N-(4-fluorophenyl)-2-(4-phenylpiperazin-1-yl)acetamide have been synthesized and evaluated for their antibacterial activities. This research contributes to the search for new antibacterial agents, especially in the face of rising antibiotic resistance. The study found promising results against specific bacterial strains, indicating the potential of these compounds in developing new antibacterial therapies (Lu et al., 2020).

Inhibition of Mushroom Tyrosinase

In the field of dermatology and cosmetic science, derivatives have been studied for their inhibitory activity against mushroom tyrosinase, an enzyme involved in melanin synthesis. This research is relevant for the development of treatments for conditions like hyperpigmentation and for the cosmetic industry in creating skin lightening products. One study found that a specific derivative exhibited more prominent inhibitory activity compared to the standard drug, kojic acid, presenting a novel scaffold for drug design against melanogenesis (Hassan et al., 2022).

Propriétés

IUPAC Name |

N-(4-fluorophenyl)-2-(4-phenylpiperazin-1-yl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20FN3O/c19-15-6-8-16(9-7-15)20-18(23)14-21-10-12-22(13-11-21)17-4-2-1-3-5-17/h1-9H,10-14H2,(H,20,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DDKGUFSNWAOROB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1CC(=O)NC2=CC=C(C=C2)F)C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20FN3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

313.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>47 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID49665753 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Product Name |

N-(4-fluorophenyl)-2-(4-phenylpiperazin-1-yl)acetamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(2-((6-(1H-pyrrol-1-yl)pyrimidin-4-yl)amino)ethyl)-3-(benzo[d][1,3]dioxol-5-yl)urea](/img/structure/B2763730.png)

![N-(3-fluoro-4-methylphenyl)-2-[8-(2-methylphenoxy)-3-oxo[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl]acetamide](/img/structure/B2763732.png)

![8-chloro-2-(1H-indole-2-carbonyl)-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-11(2H)-one](/img/structure/B2763733.png)

![(Z)-2-Cyano-N-[5-(diethylsulfamoyl)-2-piperidin-1-ylphenyl]-3-(4-methoxyphenyl)prop-2-enamide](/img/structure/B2763735.png)

![3-(5-bromo-1H-indol-3-yl)-2-cyano-N-[(pyridin-3-yl)methyl]prop-2-enamide](/img/structure/B2763739.png)

![3-[(4-chlorophenyl)sulfonylamino]-N-(5-methyl-1,2-oxazol-3-yl)benzamide](/img/structure/B2763745.png)

![Methyl 2-[(4-phenyl-1,2,3-thiadiazol-5-yl)sulfanyl]propanoate](/img/structure/B2763747.png)

![Imidazo[1,5-a]pyrazine,8-chloro-1-phenyl-](/img/structure/B2763748.png)